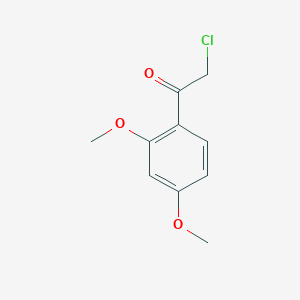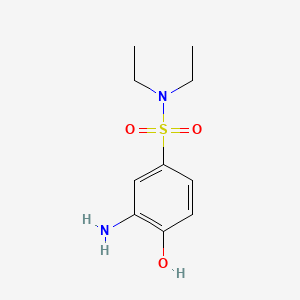
4-Fluor-3-methylphenylisocyanat
Übersicht
Beschreibung
4-Fluoro-3-methylphenyl isocyanate participates as a reactant in the synthesis of guanidinylated 2,5-dideoxystreptamine derivative.
Wissenschaftliche Forschungsanwendungen
Synthese von Guanidinierten Derivaten
4-Fluor-3-methylphenylisocyanat wird bei der Synthese von guanidinierten 2,5-Didesoxystreptamin-Derivaten verwendet . Diese Derivate sind aufgrund ihrer potenziellen biologischen Aktivitäten, einschließlich antibakterieller Eigenschaften, von Bedeutung. Die Isocyanatgruppe reagiert mit Aminen unter Bildung von Harnstoffderivaten, die weiter modifiziert werden können, um Guanidine zu erzeugen, Verbindungen, die für ihre Rolle in der pharmazeutischen Chemie bekannt sind.
Proteomforschung
Diese Chemikalie dient als Spezialreagenz in der Proteomforschung . Sie kann verwendet werden, um Proteine oder Peptide durch Einführung der Isocyanatgruppe zu modifizieren, die mit nukleophilen Seitenketten wie Lysin reagieren kann. Diese Modifikation kann bei der Untersuchung der Proteinstruktur und -funktion sowie bei der Entwicklung neuer therapeutischer Mittel helfen.
Fluoreszierende Chemosensoren
Die Verbindung ist an der Herstellung von fluoreszierenden Photoinduzierten Elektronentransfer (PET)-Chemosensoren beteiligt . Diese Sensoren wurden entwickelt, um bestimmte Ionen oder Moleküle zu detektieren, wobei die Anwendungen von der Umweltüberwachung bis zur medizinischen Diagnostik reichen. Die Isocyanatgruppe spielt eine entscheidende Rolle bei der Synthese der Sensormolkeüle.
Anionensensoren
This compound wird bei der Synthese von amidourea-basierten Sensoren für Anionen verwendet . Diese Sensoren sind wichtig für die Detektion negativ geladener Spezies in verschiedenen Umgebungen, was für die Wasserqualitätsprüfung und andere analytische Anwendungen unerlässlich ist.
Bausteine der organischen Synthese
Als Baustein in der organischen Synthese bietet diese Verbindung einen vielseitigen Ausgangspunkt für die Konstruktion komplexerer Moleküle . Seine Reaktivität mit verschiedenen Nukleophilen ermöglicht die Herstellung einer Vielzahl organischer Verbindungen, die in weiteren chemischen Reaktionen verwendet werden können oder als potenzielle Medikamentenkandidaten dienen.
Anwendungen in der Materialwissenschaft
In der Materialwissenschaft kann this compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren . Durch Reaktion mit Oberflächengruppen kann es die Hydrophobizität, Adhäsion und andere Eigenschaften verändern, was bei der Entwicklung von Beschichtungen, Klebstoffen und anderen Materialien von Wert ist.
Landwirtschaftliche Chemie
Dieses Isocyanat-Derivat kann bei der Synthese von Agrochemikalien eingesetzt werden . Seine Reaktivität ermöglicht die Herstellung von Verbindungen, die als Pestizide oder Herbizide wirken können und zum Schutz von Feldfrüchten und zur Steigerung der landwirtschaftlichen Produktivität beitragen.
Pharmazeutische Zwischenprodukte
Schließlich wird this compound in der pharmazeutischen Industrie als Zwischenprodukt bei der Synthese verschiedener Arzneimittel verwendet . Seine Fähigkeit, mit einer Reihe von funktionellen Gruppen zu reagieren, macht es zu einem wertvollen Werkzeug bei der Entwicklung und Herstellung neuer medizinischer Verbindungen.
Wirkmechanismus
Target of Action
4-Fluoro-3-methylphenyl Isocyanate is an organic compound that contains an isocyanate group
Mode of Action
The mode of action of 4-Fluoro-3-methylphenyl Isocyanate involves its reactivity as an isocyanate. Isocyanates are highly reactive and can form a variety of products depending on the compounds they react with. For instance, it has been noted that 4-Fluoro-3-methylphenyl Isocyanate participates as a reactant in the synthesis of guanidinylated 2,5-dideoxystreptamine derivative .
Biochemische Analyse
Cellular Effects
It is known that isocyanates can cause cellular toxicity and induce inflammatory responses .
Temporal Effects in Laboratory Settings
It is known that isocyanates can be unstable and reactive, potentially leading to degradation over time .
Metabolic Pathways
Isocyanates can undergo hydrolysis in the body to form amines and carbon dioxide .
Eigenschaften
IUPAC Name |
1-fluoro-4-isocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOBMZKAOAACPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399243 | |
| Record name | 4-Fluoro-3-methylphenyl Isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-65-1 | |
| Record name | 1-Fluoro-4-isocyanato-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-methylphenyl Isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-4-isocyanato-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone](/img/structure/B1334468.png)









